(7-Bromoquinolin-3-YL)methanamine
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Overview
Description
(7-Bromoquinolin-3-YL)methanamine: is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an amine group at the 3rd position of the quinoline ring makes this compound unique and of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions using appropriate amine sources .
Industrial Production Methods: Industrial production methods for (7-Bromoquinolin-3-YL)methanamine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (7-Bromoquinolin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
Chemistry: In chemistry, (7-Bromoquinolin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the development of drugs targeting specific biological pathways. Its derivatives have shown promise in antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical modifications makes it versatile for different industrial applications .
Mechanism of Action
The mechanism of action of (7-Bromoquinolin-3-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways .
Comparison with Similar Compounds
Quinoline: The parent compound of (7-Bromoquinolin-3-YL)methanamine, used in various chemical and pharmaceutical applications.
7-Chloroquinoline: Similar structure with a chlorine atom instead of bromine, used in antimalarial drugs.
3-Aminoquinoline: Similar structure with an amine group at the 3rd position, used in the synthesis of pharmaceuticals.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
(7-bromoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H,5,12H2 |
InChI Key |
RIMGUGIMMWGLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)CN)Br |
Origin of Product |
United States |
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